molecular formula C13H10O4S B14741836 [(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid CAS No. 6325-58-2

[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid

Cat. No.: B14741836
CAS No.: 6325-58-2
M. Wt: 262.28 g/mol
InChI Key: XATVOMBATOYURF-UHFFFAOYSA-N
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Description

[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of organic compounds known as naphthoquinones. These compounds contain a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone).

Preparation Methods

The synthesis of [(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid typically involves the reaction of 1,4-naphthoquinone with thioglycolic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The compound crystallizes in a triclinic space group, and its structure has been determined through X-ray crystallography .

Chemical Reactions Analysis

[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium chloride (CeCl3) and reducing agents. The compound can form molecular complexes with other compounds, such as 4,4′-bipyridine and triphenylphosphine oxide, through hydrogen bonding and other interactions .

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used to understand the structural features of sulfur-tethered carboxylic acid derivatives of 1,4-naphthoquinones and their molecular complexes. In biology and medicine, naphthoquinone derivatives are associated with anti-tumor, antibacterial, anti-malarial, and anti-fungal activities. The compound’s ability to accept electrons and form radical anions or dianions makes it useful in biological activity studies .

Mechanism of Action

The mechanism of action of [(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid involves its ability to accept electrons and form radical anions or dianions. These reactive species can interact with various molecular targets and pathways, leading to biological effects such as anti-tumor and antibacterial activities. The compound’s sulfur atom plays a crucial role in its self-assembling properties and interactions with other molecules .

Comparison with Similar Compounds

[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid is unique due to its sulfur-tethered carboxylic acid group. Similar compounds include other naphthoquinone derivatives, such as 6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid and imidazole-based 1,4-naphthoquinones. These compounds share the naphthoquinone core structure but differ in their substituents and specific chemical properties .

Properties

IUPAC Name

2-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-7-11(16)8-4-2-3-5-9(8)12(17)13(7)18-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATVOMBATOYURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979289
Record name [(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-58-2
Record name NSC30982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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